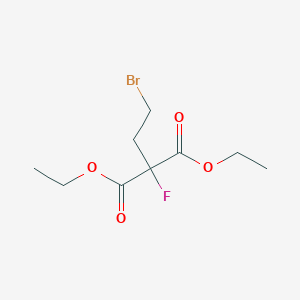
3,5-Dichloro-4-(2-chloro-2,2-difluoroethyl)toluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-(2-chloro-2,2-difluoroethyl)toluene, also known as 3,5-DCF-T, is a synthetic compound that has been used for a variety of scientific applications in research and laboratory experiments. It is a halogenated toluene derivative, which is an aromatic hydrocarbon that is used as a building block for organic synthesis. It is a colorless, volatile liquid with a sweet odor and low solubility in water.
作用机制
The mechanism of action of 3,5-Dichloro-4-(2-chloro-2,2-difluoroethyl)toluene is not fully understood. It is believed that the compound undergoes a series of reactions in which the chlorine atoms are replaced by fluorine atoms. This process is known as fluorination, and it is believed that the fluorination of this compound is responsible for its various scientific applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. Studies have shown that the compound is not toxic to humans, but it has been found to be toxic to some aquatic organisms. In addition, it has been shown to have a mutagenic effect in some organisms, and it has been found to be an eye irritant.
实验室实验的优点和局限性
The main advantage of using 3,5-Dichloro-4-(2-chloro-2,2-difluoroethyl)toluene in laboratory experiments is its versatility. It can be used as a reactant in a variety of synthetic reactions, and it is relatively easy to work with. However, there are some limitations to using this compound in laboratory experiments. It is a volatile compound, and as such it is difficult to handle and store. In addition, it is not soluble in water, which limits its use in certain reactions.
未来方向
The future of 3,5-Dichloro-4-(2-chloro-2,2-difluoroethyl)toluene is promising. Its versatility and low toxicity make it a useful compound for a variety of scientific applications. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to develop more efficient methods for synthesizing this compound, as well as to explore new applications for the compound. Furthermore, research is needed to identify potential environmental and health risks associated with the use of this compound in laboratory experiments. Finally, research is needed to develop methods for safely disposing of this compound waste.
合成方法
3,5-Dichloro-4-(2-chloro-2,2-difluoroethyl)toluene can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-chloro-2,2-difluoroethyl toluene with chlorine in the presence of a Lewis acid catalyst. The reaction yields this compound as the main product. Other methods used to synthesize this compound include the reaction of 2-chloro-2,2-difluoroethyl toluene with bromine in the presence of a Lewis acid catalyst, and the reaction of 2-chloro-2,2-difluoroethyl toluene with a mixture of chlorine and bromine in the presence of a Lewis acid catalyst.
科学研究应用
3,5-Dichloro-4-(2-chloro-2,2-difluoroethyl)toluene has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, such as benzothiazoles and benzoxazoles, as well as for the synthesis of pharmaceuticals. It has also been used as a reactant in the synthesis of polymers, and as a catalyst in the synthesis of polyesters. In addition, this compound has been used in the synthesis of monomers for the preparation of polyurethanes, and as a reactant in the synthesis of polyamides.
属性
IUPAC Name |
1,3-dichloro-2-(2-chloro-2,2-difluoroethyl)-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3F2/c1-5-2-7(10)6(8(11)3-5)4-9(12,13)14/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOCUAXDQNFPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)CC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)

![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)








